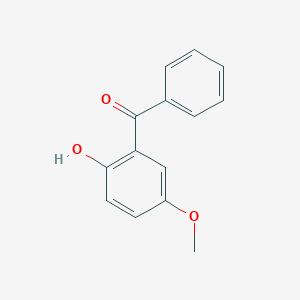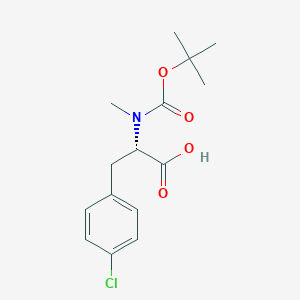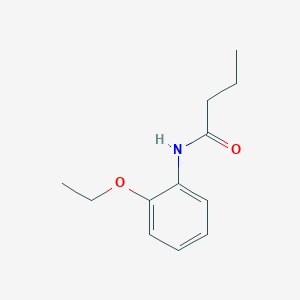
N-(2-ethoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)butanamide, also known as NEB, is a synthetic compound that has gained attention in scientific research for its potential therapeutic effects. NEB belongs to the class of compounds called amides, which are derived from carboxylic acids and amines. NEB has been studied for its ability to modulate the activity of certain receptors in the brain, leading to potential benefits for conditions such as pain, anxiety, and addiction.
作用機序
N-(2-ethoxyphenyl)butanamide's mechanism of action is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. This means that it can bind to the receptor and activate it to some extent, but not as strongly as a full agonist such as morphine. N-(2-ethoxyphenyl)butanamide may also interact with other receptors in the brain, such as the serotonin and dopamine receptors, which could contribute to its therapeutic effects.
生化学的および生理学的効果
N-(2-ethoxyphenyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on pain, anxiety, and addiction, N-(2-ethoxyphenyl)butanamide has been shown to reduce inflammation and oxidative stress, which could have implications for conditions such as arthritis and neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(2-ethoxyphenyl)butanamide as a research tool is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dose and route of administration.
将来の方向性
There are several potential future directions for research on N-(2-ethoxyphenyl)butanamide. One area of interest is its potential as a treatment for chronic pain, which is a major public health issue. Another area of research could focus on N-(2-ethoxyphenyl)butanamide's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)butanamide in humans, as well as its potential for addiction and abuse.
合成法
N-(2-ethoxyphenyl)butanamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学的研究の応用
N-(2-ethoxyphenyl)butanamide has been studied extensively in the field of neuroscience for its potential therapeutic effects. One area of research has focused on N-(2-ethoxyphenyl)butanamide's ability to modulate the activity of the mu-opioid receptor, which is involved in the regulation of pain. Studies have shown that N-(2-ethoxyphenyl)butanamide can reduce pain sensitivity in animal models, suggesting that it may have potential as a pain reliever.
In addition to its potential as a pain reliever, N-(2-ethoxyphenyl)butanamide has also been studied for its effects on anxiety and addiction. Animal studies have shown that N-(2-ethoxyphenyl)butanamide can reduce anxiety-like behavior and decrease the reinforcing effects of drugs of abuse such as cocaine and morphine.
特性
CAS番号 |
21118-79-6 |
|---|---|
製品名 |
N-(2-ethoxyphenyl)butanamide |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-7-12(14)13-10-8-5-6-9-11(10)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) |
InChIキー |
WDQZWPHVBSJGPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1OCC |
正規SMILES |
CCCC(=O)NC1=CC=CC=C1OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



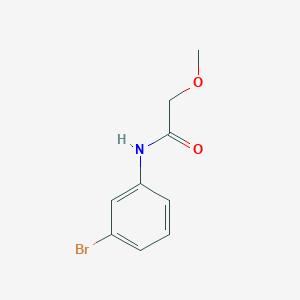
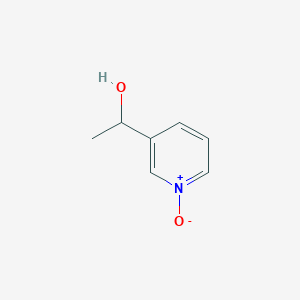
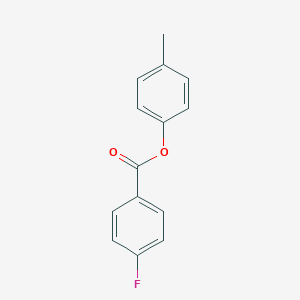
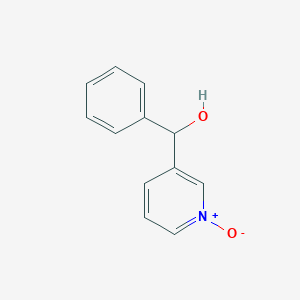
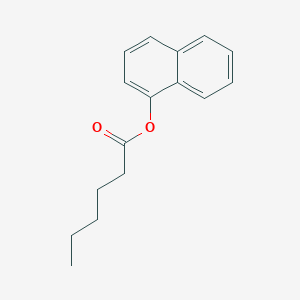
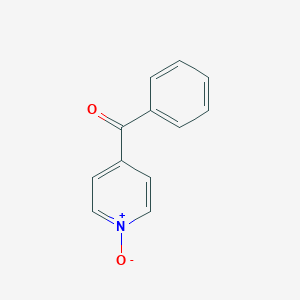
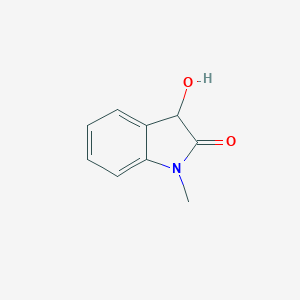
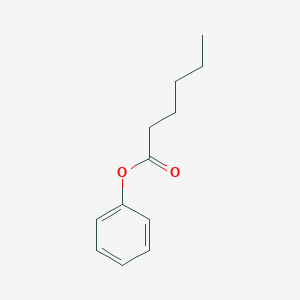
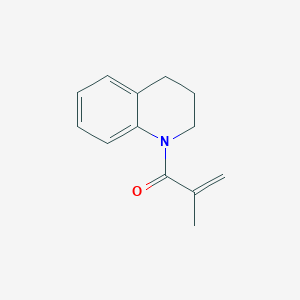
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
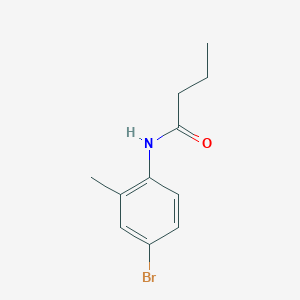
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
